beta-Amyloid (1-9)
Description
Structure
2D Structure
Properties
Molecular Weight |
1033 |
|---|---|
sequence |
DAEFRHDSG |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Beta Amyloid 1 9
Predicted Structural Propensities of Beta-Amyloid (1-9) based on its Amino Acid Sequence
The primary amino acid sequence of beta-amyloid (1-9) is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly. The inherent structural tendencies of this nonapeptide are largely dictated by the physicochemical properties of its constituent amino acids.
Table 1: Amino Acid Sequence and Properties of Beta-Amyloid (1-9)
| Position | Three-Letter Code | One-Letter Code | Side Chain Property |
|---|---|---|---|
| 1 | Asp | D | Acidic, Polar |
| 2 | Ala | A | Nonpolar, Aliphatic |
| 3 | Glu | E | Acidic, Polar |
| 4 | Phe | F | Aromatic, Nonpolar |
| 5 | Arg | R | Basic, Polar |
| 6 | His | H | Basic, Polar (can be neutral) |
| 7 | Asp | D | Acidic, Polar |
| 8 | Ser | S | Polar, Uncharged |
| 9 | Gly | G | Nonpolar, Aliphatic (achiral) |
Computational and experimental studies on the full-length Aβ peptide consistently show that the N-terminal region, encompassing residues 1-9, is predominantly disordered and flexible in aqueous solutions. diva-portal.orgnih.gov This intrinsic disorder is attributed to the high density of charged and polar residues (Asp1, Glu3, Arg5, His6, Asp7, Ser8), which favor interactions with the solvent over the formation of stable secondary structures.
However, the term "disordered" does not imply a complete absence of structural preference. Nuclear Magnetic Resonance (NMR) studies have revealed that the Aβ(1-9) fragment can adopt a polyproline II (PII) helical conformation, particularly at low temperatures. diva-portal.org A PII helix is a left-handed helix with three residues per turn, and its formation is often observed in short, flexible regions of proteins. As the temperature increases, the PII propensity of Aβ(1-9) decreases, transitioning first towards a β-strand conformation and then to a more random coil state at higher temperatures. diva-portal.org
Molecular dynamics simulations have also contributed to our understanding of the conformational landscape of Aβ(1-9). These studies support the notion of a highly dynamic and largely unstructured peptide, with transient populations of various conformations, including turns and bends, but with a low propensity for stable α-helical or extensive β-sheet structures in its monomeric state in solution. biorxiv.org
Self-Assembly and Oligomerization Propensities of Short Beta-Amyloid Fragments in Vitro
While the isolated Aβ(1-9) fragment does not readily form the large, insoluble amyloid fibrils characteristic of the full-length peptide, it does exhibit propensities for self-assembly and oligomerization. The presence of both hydrophobic (Ala2, Phe4, Gly9) and charged residues creates an amphipathic character that can drive intermolecular interactions.
Studies on the dimerization of the larger Aβ(1-40) peptide have shown that the N-terminal region, specifically residues 5-12, is one of the key interaction sites stabilizing the dimer complex. biorxiv.orgfrontiersin.org This suggests that the Arg5-His6-Asp7-Ser8-Gly9 sequence within Aβ(1-9) can participate in the early stages of oligomerization.
The self-assembly of short Aβ fragments is a complex process influenced by factors such as peptide concentration, pH, temperature, and the presence of co-solvents. For instance, in vitro experiments have demonstrated that short Aβ fragments can form small, soluble oligomers. The initial steps of this process are thought to involve hydrophobic collapse and electrostatic interactions. While the Aβ(1-9) fragment itself is not considered highly amyloidogenic, its interactions can be a crucial initiating step in the aggregation cascade of the full-length peptide.
Characterization of Beta-Amyloid (1-9) Assemblies
Direct experimental characterization of stable, well-defined assemblies composed solely of the Aβ(1-9) fragment is challenging due to their transient and polymorphic nature. The oligomers formed are typically small and exist in a dynamic equilibrium with the monomeric state.
Techniques such as mass spectrometry and analytical ultracentrifugation can provide evidence for the existence of dimeric and other low-order oligomeric species of short Aβ fragments in solution. However, detailed structural elucidation of these assemblies is often hampered by their heterogeneity.
Computational simulations offer valuable insights into the possible structures of Aβ(1-9) dimers. These models often depict intermolecular contacts mediated by a combination of hydrophobic interactions involving residues like Phe4 and electrostatic interactions between the charged side chains. The resulting assemblies are generally described as loosely packed and lacking the highly ordered cross-β structure of mature amyloid fibrils.
Structural Polymorphism of N-Terminal Beta-Amyloid Species and its Potential Origins
The origins of this polymorphism are multifactorial:
Environmental Factors: The conformational ensemble of Aβ(1-9) is highly sensitive to its environment. Changes in pH can alter the protonation states of the acidic (Asp, Glu) and basic (Arg, His) residues, thereby modifying the electrostatic interactions that govern its conformation and aggregation propensity. frontiersin.org Temperature, as previously mentioned, influences the equilibrium between PII helix, β-strand, and random coil conformations. diva-portal.org The presence of lipid membranes or other biological interfaces can also induce specific conformations. nih.gov
Intrinsic Flexibility: The inherent flexibility of the peptide backbone, particularly around the glycine (B1666218) residue, allows for a wide range of possible conformations. This conformational heterogeneity in the monomeric state can serve as a template for different aggregation pathways, leading to distinct oligomeric and fibrillar structures. nih.gov
Post-Translational Modifications: Although not an intrinsic property of the Aβ(1-9) sequence itself, post-translational modifications that can occur in vivo, such as phosphorylation, can dramatically alter the structural propensities of the N-terminal region and influence the resulting amyloid polymorphism. nih.gov
Biological Functions and Molecular Interactions of Beta Amyloid 1 9
Proposed Physiological Roles for Short Beta-Amyloid Fragments in Cellular Homeostasis
Emerging research suggests that short N-terminal fragments of amyloid-beta (Aβ), including the 1-9 sequence, are not merely inert byproducts of amyloid precursor protein (APP) processing. Instead, they appear to participate in cellular homeostasis, exhibiting functions that contrast with the well-documented neurotoxicity of longer, aggregation-prone Aβ species.
Potential Modulatory Effects on Synaptic Function in Experimental Models
The Aβ(1-9) fragment, as part of the larger hydrophilic N-terminal domain, appears to play a role in modulating synaptic plasticity, a key cellular process for learning and memory. Studies have shown that while high concentrations of full-length Aβ impair synaptic function, peptides derived from the N-terminal domain can be neuroprotective. frontiersin.orgbiorxiv.org
Research has identified a core hexapeptide sequence within the N-terminal domain of Aβ that is responsible for its physiological, neuromodulatory activity. frontiersin.orgbiorxiv.org This non-toxic hexapeptide, which is a part of the Aβ(1-9) sequence, has been shown to reverse deficits in both long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices from a mouse model of Alzheimer's disease (5xFAD). frontiersin.orgbiorxiv.org This reversal of synaptic dysfunction suggests a beneficial role for this N-terminal fragment in maintaining synaptic health. frontiersin.org The hydrophilic N-terminal domain, including fragments like Aβ(1-15/16), has been found to protect against synaptic impairments caused by toxic, full-length Aβ. frontiersin.orgnih.gov While the Aβ(1-9) fragment by itself is reported to be non-toxic to neurons, its physiological effects appear to be exerted as part of a larger N-terminal sequence. frontiersin.org
| Experimental Model | Fragment Studied | Observed Effect | Reference |
|---|---|---|---|
| Hippocampal Slices (5xFAD APP/PS1 Mice) | N-Aβcore (Hexapeptide within Aβ N-terminus) | Reversed impairments in Long-Term Potentiation (LTP) and Long-Term Depression (LTD). | frontiersin.orgbiorxiv.org |
| Rodent Models | N-terminal Aβ fragments (e.g., Aβ1-15) | Protects against Aβ-induced neurotoxicity and memory deficits. | nih.gov |
| Cultured Neurons | Aβ(1-9) | Reported to be non-toxic by itself. | frontiersin.org |
Antimicrobial Peptide Activity of N-Terminal Aβ Fragments
A growing body of evidence supports the hypothesis that amyloid-beta peptides function as antimicrobial peptides (AMPs), a class of molecules involved in the innate immune system. frontiersin.orgplos.org Full-length Aβ peptides have demonstrated antimicrobial activity against a range of common pathogens. plos.org This protective function is thought to involve the entrapment of microbes by Aβ fibrils. frontiersin.org
Molecular Interactions with Other Biomolecules
The interaction of Beta-Amyloid (1-9) with other biological molecules is highly specific and dictated by its hydrophilic and non-aggregating nature. This distinguishes it sharply from the hydrophobic and beta-sheet-forming regions of the full-length peptide.
Binding to Cellular Receptors, e.g., Receptor for Advanced Glycation Endproducts (RAGE)
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor known to bind full-length Aβ, an interaction implicated in cellular stress and inflammation. nih.govcore.ac.uk However, studies mapping the interaction site have shown that the binding domain for RAGE on the Aβ peptide is located within the amino acid 17-23 region. explorationpub.com The primary ligand-binding properties of RAGE have been localized to its N-terminal V-type domain, which recognizes multiple ligands that often present as aggregates or possess β-sheet structures. nih.gov There is no current evidence to suggest that the Aβ(1-9) fragment, which is monomeric and lacks this structure, directly binds to RAGE.
Interactions with Membrane Lipids and Cholesterol
The interaction of amyloid-beta with cellular membranes is a critical aspect of its pathology, often leading to membrane disruption. acs.org This interaction is primarily driven by the hydrophobic C-terminal region (residues 29-42) of the peptide. nih.gov In contrast, the N-terminal region (residues 1-28), which contains the Aβ(1-9) sequence, is hydrophilic. nih.gov Biophysical studies indicate that this hydrophilic domain does not mediate the primary attachment or insertion of the peptide into the lipid bilayer of cell membranes. nih.govmdpi.com Therefore, the Aβ(1-9) fragment itself is not expected to have significant direct interactions with membrane lipids or cholesterol.
Co-aggregation or Interaction with Other Proteins (e.g., Tau Protein, Apolipoprotein E, Chaperones)
The ability of full-length Aβ to aggregate and interact with other proteins is central to its pathological role. However, the Aβ(1-9) fragment does not share these characteristics.
Tau Protein: While full-length Aβ aggregates are known to interact with and promote the aggregation of Tau protein, this interaction has not been attributed to the Aβ(1-9) fragment. mdpi.comnih.govfrontiersin.org The cross-seeding and co-localization of Aβ and Tau pathology are complex processes driven by the aggregation-prone regions of Aβ. mdpi.comnih.gov
Apolipoprotein E (ApoE): ApoE is a well-established binding partner of Aβ, an interaction that influences Aβ aggregation and clearance. neurosci.cndovepress.comwikipedia.org However, epitope mapping studies have definitively placed the ApoE binding site on Aβ within the 12-28 amino acid sequence. explorationpub.comnih.gov This explicitly excludes an interaction with the Aβ(1-9) fragment.
Chaperones: Molecular chaperones such as heat shock proteins (HSPs) interact with amyloidogenic proteins to prevent misfolding and aggregation. mdpi.comd-nb.info Studies show that chaperones like αB-crystallin and Hsp70 bind to partially unfolded or oligomeric forms of Aβ to inhibit fibril formation. mdpi.complos.org As Aβ(1-9) is a soluble, non-aggregating peptide fragment, it is not a primary target for these chaperone proteins, whose function is to manage aggregation-prone species. acs.orgnih.gov
| Biomolecule | Interaction with Aβ(1-9) | Primary Aβ Interaction Site (if known) | Reference |
|---|---|---|---|
| RAGE | No evidence of direct binding | Aβ(17-23) | explorationpub.com |
| Membrane Lipids | No significant direct interaction | Aβ(29-42) (Hydrophobic C-terminus) | nih.gov |
| Tau Protein | No evidence of direct interaction | Aβ Aggregates/Oligomers | mdpi.comnih.gov |
| Apolipoprotein E (ApoE) | No | Aβ(12-28) | explorationpub.comnih.gov |
| Chaperone Proteins (e.g., HSPs) | No (Not a primary target) | Aggregation-prone regions of Aβ | mdpi.complos.org |
Intracellular Localization and Potential Impact on Organelle Pathways
While historically the focus of research has been on extracellular plaques, there is a growing body of evidence highlighting the significance of intracellular beta-Amyloid (Aβ) in the pathogenesis of neurodegenerative diseases. mdpi.com The localization of Aβ within various cellular compartments is not random; rather, it is intrinsically linked to the sites of its production and the trafficking pathways of its precursor protein, the Amyloid Precursor Protein (APP). frontiersin.orgnih.gov
Intracellular Aβ is found distributed throughout the neuronal cytosol and is also associated with a variety of organelles. frontiersin.org Its presence within these compartments is significant, as it can perturb their normal function, leading to a cascade of events that contribute to cellular dysfunction. mdpi.com
Organellar Localization of Beta-Amyloid
The production of Aβ from APP occurs within several organelles, which consequently become primary sites of its intracellular accumulation. frontiersin.orgmdpi.com These include:
Endoplasmic Reticulum (ER): As a key site for the synthesis and processing of transmembrane proteins like APP, the ER is also a location where Aβ can be generated. frontiersin.orgmdpi.com The longer, more aggregation-prone form of Aβ, Aβ42, is typically produced through cleavage that occurs in the endoplasmic reticulum. wikipedia.org
Golgi Apparatus: APP is further matured as it traffics through the Golgi apparatus. frontiersin.org This organelle is a central hub for protein trafficking and processing and has been identified as a major site for the production of Aβ. frontiersin.orgfrontiersin.org Specifically, the shorter Aβ40 isoform is predominantly generated in the trans-Golgi network. wikipedia.org
Endosomal-Lysosomal System: Aβ has been found to be associated with endosomes and lysosomes. frontiersin.orgnih.gov The endocytic pathway is a major route for the internalization and processing of APP, and a significant portion of Aβ is generated within endosomes. nih.govpnas.org From there, Aβ can be transported to lysosomes for degradation. nih.gov
Mitochondria: The presence of Aβ within mitochondria is a critical aspect of its intracellular toxicity. nih.govnih.gov It can be imported into mitochondria through the translocase of the outer membrane (TOM) machinery and has been localized to the mitochondrial cristae. pnas.orgfrontiersin.org
Impact on Organelle Pathways
The accumulation of beta-Amyloid within these organelles can have profound effects on their structure and function, contributing to cellular stress and dysfunction.
Mitochondria
The interaction of Aβ with mitochondria is a key event in the induction of neurotoxicity. nih.gov Aβ accumulation within mitochondria can lead to:
Impaired Energy Metabolism: Aβ can inhibit the activity of key enzymes in the electron transport chain, such as cytochrome c oxidase, leading to decreased ATP production and energy failure. nih.govjneurosci.org
Increased Oxidative Stress: The presence of Aβ in mitochondria promotes the generation of reactive oxygen species (ROS), leading to oxidative damage to mitochondrial components. nih.gov
Disruption of Calcium Homeostasis: Aβ can interfere with mitochondrial calcium handling, leading to calcium overload, which can trigger the opening of the mitochondrial permeability transition pore (mPTP) and initiate apoptotic pathways. jneurosci.orgbiomedrb.com
Altered Mitochondrial Dynamics: Aβ can impair the processes of mitochondrial fusion and fission, leading to an accumulation of damaged and dysfunctional mitochondria. nih.gov
Click to see a summary of Beta-Amyloid's impact on Mitochondria.
| Mitochondrial Function Affected | Observed Impact of Beta-Amyloid (1-9) | References |
|---|---|---|
| Energy Metabolism | Inhibition of electron transport chain enzymes (e.g., cytochrome c oxidase), leading to decreased ATP production. | nih.govjneurosci.org |
| Oxidative Stress | Increased production of reactive oxygen species (ROS). | nih.gov |
| Calcium Homeostasis | Disruption of mitochondrial calcium handling, leading to calcium overload and apoptosis. | jneurosci.orgbiomedrb.com |
| Mitochondrial Dynamics | Impairment of mitochondrial fusion and fission processes. | nih.gov |
Endoplasmic Reticulum (ER)
The accumulation of Aβ within the ER can induce a state known as ER stress. mdpi.comacs.org This is characterized by the accumulation of misfolded proteins and disruption of calcium signaling. mdpi.comacs.org ER stress, in turn, can trigger the unfolded protein response (UPR), a cellular mechanism designed to restore ER homeostasis. acs.org However, chronic ER stress can lead to apoptosis. acs.org Furthermore, Aβ has been shown to increase the physical contact between the ER and mitochondria, which can exacerbate mitochondrial dysfunction. nih.gov
Golgi Apparatus
The Golgi apparatus is particularly vulnerable to the effects of Aβ. A key pathological feature observed in Alzheimer's disease is the fragmentation of the Golgi ribbon. frontiersin.orgpnas.org Research has shown that the accumulation of Aβ itself can trigger this fragmentation by activating certain kinases that phosphorylate Golgi structural proteins. pnas.org This structural disruption of the Golgi has significant consequences:
It can alter the trafficking and processing of APP, potentially leading to a feedback loop that enhances Aβ production. frontiersin.orgpnas.org
It can impair the proper glycosylation and transport of other essential proteins, further contributing to cellular dysfunction. frontiersin.org
Click to see a summary of Beta-Amyloid's impact on the Golgi Apparatus.
| Impact on Golgi Apparatus | Mechanism | Consequence | References |
|---|---|---|---|
| Golgi Fragmentation | Aβ accumulation activates kinases (e.g., cdk5) that phosphorylate Golgi structural proteins (e.g., GRASP65). | Disruption of the Golgi ribbon structure. | pnas.org |
| Altered APP Trafficking | Fragmented Golgi accelerates APP trafficking. | Enhanced production and secretion of Aβ. | frontiersin.orgpnas.org |
| Impaired Protein Processing | Disrupted Golgi structure hinders proper glycosylation and transport of proteins. | General cellular dysfunction. | frontiersin.org |
Neurobiological Effects and Mechanistic Research on Beta Amyloid 1 9 in Model Systems
Assessment of Neurotoxicity Mechanisms of Beta-Amyloid (1-9) Oligomers/Aggregates in vitro
The neurotoxic potential of beta-amyloid (Aβ) peptides is a central aspect of Alzheimer's disease (AD) research. While much focus has been on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), shorter fragments, including N-terminal species, are also subjects of investigation. In vitro studies using cultured cells are fundamental for dissecting the specific mechanisms by which these peptides exert their effects.
Soluble oligomeric forms of Aβ are widely considered to be the most neurotoxic species, more so than the mature fibrils that constitute amyloid plaques. pnas.orgneurosci.cn These oligomers can induce neuronal death and dysfunction through various mechanisms. neurosci.cnfrontiersin.org One proposed mechanism involves the direct perforation of neuronal membranes by Aβ oligomers, leading to a loss of cellular integrity. frontiersin.org Another key aspect of Aβ neurotoxicity is its ability to interact with and disrupt the function of various cellular components.
Studies have shown that different aggregation states of Aβ can have varying degrees of toxicity. For instance, pre-incubated Aβ1-42, which allows for the formation of aggregates, has been shown to be neurotoxic, whereas freshly solubilized peptide was not. mdpi.com The toxicity of Aβ peptides is also influenced by their specific amino acid sequence. For example, the Flemish (A692G) mutation, which alters the Aβ sequence, results in peptides that, while having altered aggregation kinetics, are as neurotoxic as their wild-type counterparts in cultured primary rat cortical cells. nih.gov
Research has also explored the neuroprotective potential of various compounds against Aβ-induced toxicity in vitro. For example, fucoxanthin, a marine-derived carotenoid, has been shown to protect PC-12 neuronal cells from Aβ1-42-mediated toxicity by reducing apoptosis and Aβ aggregation. researchgate.net
Table 1: In Vitro Neurotoxicity of Beta-Amyloid Species
| Aβ Species/Form | Model System | Observed Effect | Reference |
|---|---|---|---|
| Soluble Aβ Oligomers | General | Considered the most neurotoxic species, inducing neuronal death. | pnas.orgneurosci.cn |
| Pre-incubated Aβ1-42 | Hippocampal cultures | Caused neurotoxic effects. | mdpi.com |
| Flemish (A692G) Aβ | Primary rat cortical cells | As potent a neurotoxin as wild-type assemblies. | nih.gov |
| Aβ1-42 | PC-12 neuronal cells | Induced toxicity, which was mitigated by fucoxanthin. | researchgate.net |
Induction of Oxidative Stress and Perturbation of Calcium Homeostasis by Beta-Amyloid (1-9) Fragments
A significant body of evidence points to the induction of oxidative stress and the disruption of calcium homeostasis as key mechanisms underlying the neurotoxicity of beta-amyloid peptides. nih.gov These two processes are often intertwined, creating a vicious cycle that exacerbates neuronal damage. nih.gov
Oxidative Stress:
Aβ peptides have been shown to generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and nucleic acids. acs.org This oxidative stress can be initiated through several pathways. One proposed mechanism involves the activation of NADPH oxidase in astrocytes by Aβ, leading to the production of ROS. jneurosci.orgnih.gov This, in turn, can cause mitochondrial dysfunction and neuronal death. jneurosci.orgnih.gov Studies have demonstrated that antioxidants can prevent Aβ-induced mitochondrial depolarization, highlighting the central role of oxidative stress. jneurosci.org Furthermore, Aβ can increase its own production in response to the oxidative stress it generates, creating a detrimental feedback loop. nih.govocl-journal.org
Perturbation of Calcium Homeostasis:
Aβ peptides can disrupt the delicate balance of intracellular calcium ([Ca2+]i). plos.orgmdpi.com This dysregulation can occur through multiple mechanisms, including the formation of calcium-permeable pores or channels in the cell membrane. plos.orgfrontiersin.org Aβ has also been reported to trigger the release of calcium from intracellular stores like the endoplasmic reticulum (ER) and to enhance calcium influx through NMDA receptors. plos.orgnih.gov This sustained elevation of intracellular calcium can activate various downstream signaling pathways that lead to synaptic dysfunction and apoptosis. plos.orgfrontiersin.org The relationship between Aβ and calcium dysregulation is bidirectional, as altered calcium homeostasis can also accelerate the production of Aβ. mdpi.com
Table 2: Mechanisms of Oxidative Stress and Calcium Dysregulation by Beta-Amyloid
| Mechanism | Cellular Target/Process | Consequence | Reference |
|---|---|---|---|
| Oxidative Stress | |||
| NADPH Oxidase Activation | Astrocytes | ROS generation, mitochondrial dysfunction, neuronal death. | jneurosci.orgnih.gov |
| Feedback Loop | Neuronal cells | Aβ increases its own production in response to oxidative stress. | nih.govocl-journal.org |
| Calcium Homeostasis | |||
| Pore/Channel Formation | Plasma membrane | Influx of extracellular calcium. | plos.orgfrontiersin.org |
| Receptor Modulation | NMDA receptors | Enhanced calcium influx. | plos.orgnih.gov |
| Intracellular Stores | Endoplasmic Reticulum | Release of stored calcium. | plos.org |
Modulation of Glial Cell Responses and Neuroinflammation in Experimental Models by N-Terminal Aβ Species
Neuroinflammation is a well-established pathological feature of Alzheimer's disease, and glial cells, particularly microglia and astrocytes, are key players in this process. N-terminal fragments of Aβ can modulate the activity of these cells, contributing to the inflammatory environment in the brain.
Microglial Activation:
Microglia, the resident immune cells of the central nervous system, can be activated by various species of Aβ. ijbs.comannualreviews.org This activation can lead to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and various chemokines. ijbs.comnih.gov Studies have shown that both oligomeric and fibrillar forms of Aβ can stimulate microglia, although they may do so through different signaling pathways. For instance, Aβ oligomers have been found to activate Lyn and Syk kinases as well as p38 MAP kinase, while fibrillar Aβ stimulates the ERK pathway. nih.gov This differential activation can result in distinct profiles of secreted cytokines and chemokines. nih.gov Activated microglia can also phagocytose Aβ, a process that can be both beneficial in clearing amyloid deposits and detrimental if it leads to a chronic inflammatory state. oup.com
Astrocyte Responses:
Table 3: Glial Cell Responses to N-Terminal Beta-Amyloid Species
| Glial Cell Type | Aβ Species | Observed Response | Signaling Pathway/Mediator | Reference |
|---|---|---|---|---|
| Microglia | Aβ Oligomers | Pro-inflammatory activation, cytokine release | Lyn, Syk, p38 MAP kinase | nih.gov |
| Aβ Fibrils | Pro-inflammatory activation, cytokine release | ERK | nih.gov | |
| Various Aβ species | Phagocytosis of Aβ | - | oup.com | |
| Astrocytes | Aβ | Delayed rise in intracellular calcium | Pore formation | jneurosci.orgnih.gov |
| Aβ | Mitochondrial dysfunction | Oxidative stress | jneurosci.orgnih.gov | |
| Aβ | Production of pro-inflammatory factors | - | nih.gov |
Electrophysiological Impacts in Neural Circuits (e.g., modulation of synaptic plasticity)
Synaptic dysfunction is considered an early and critical event in the pathogenesis of Alzheimer's disease, and beta-amyloid peptides are known to have profound effects on synaptic transmission and plasticity. frontiersin.orgpnas.org Long-term potentiation (LTP), a cellular model of learning and memory, is particularly vulnerable to the effects of Aβ. physiology.orgnih.gov
Various Aβ species, including synthetic and naturally secreted forms, have been shown to inhibit LTP in different experimental preparations. jneurosci.org For example, both Aβ1-42 and human amylin can depress LTP in mouse hippocampal slices, an effect that can be blocked by the amylin receptor antagonist AC253. nih.gov This suggests that the amylin receptor may mediate some of the detrimental effects of Aβ on synaptic plasticity. nih.gov The mechanisms underlying Aβ-induced LTP inhibition are complex and involve the activation of several protein kinases, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (Cdk5), and p38 mitogen-activated protein kinase (MAPK). jneurosci.org
Interestingly, the effect of Aβ on synaptic plasticity may be concentration-dependent. While higher concentrations of Aβ are generally inhibitory, lower, more physiological levels of Aβ may play a role in the homeostatic scaling of synapses. jneurosci.org This suggests that Aβ might be part of an endogenous signaling pathway that regulates synaptic strength. jneurosci.org However, at pathological concentrations, Aβ can lead to a reduction in the number of synaptic receptors, such as NMDA receptors, through mechanisms that involve the activation of phosphatases like STEP (striatal-enriched tyrosine phosphatase). nih.gov
Aβ can also cause neuronal hyperactivity, leading to an imbalance in excitation and inhibition within neural circuits. royalsocietypublishing.org This hyperactivity can occur even before the formation of amyloid plaques, suggesting it is an early event in the disease process. royalsocietypublishing.org
Table 4: Electrophysiological Effects of Beta-Amyloid
| Electrophysiological Parameter | Aβ Species | Model System | Observed Effect | Potential Mediator/Mechanism | Reference |
|---|---|---|---|---|---|
| Long-Term Potentiation (LTP) | Aβ1-42, human amylin | Mouse hippocampal slices | Inhibition | Amylin receptor | nih.gov |
| Long-Term Potentiation (LTP) | Synthetic and cell-derived Aβ1-42 | Hippocampal slices | Inhibition | JNK, Cdk5, p38 MAPK | jneurosci.org |
| Synaptic Scaling | Endogenous Aβ | Organotypic tissue cultures | Required for homeostatic plasticity | NMDARs, CaMKII, synaptopodin | jneurosci.org |
| NMDA Receptor Function | Aβ | Cortical neurons | Reduction in receptor number | STEP phosphatase | nih.gov |
| Neuronal Activity | Aβ | Mouse models of AD | Hyperactivity, network hypersynchrony | Excitation/inhibition imbalance | royalsocietypublishing.org |
Compound Name Table
| Compound Name |
|---|
| beta-Amyloid (1-9) |
| beta-Amyloid (1-40) |
| beta-Amyloid (1-42) |
| Amylin |
| AC253 |
| Fucoxanthin |
| Interleukin-1β (IL-1β) |
| Tumor Necrosis Factor-α (TNF-α) |
| c-Jun N-terminal kinase (JNK) |
| Cyclin-dependent kinase 5 (Cdk5) |
| p38 mitogen-activated protein kinase (MAPK) |
| Extracellular signal-regulated kinase (ERK) |
| Lyn kinase |
| Syk kinase |
| Striatal-enriched tyrosine phosphatase (STEP) |
Methodologies for Synthesis and Characterization of Beta Amyloid 1 9
Chemical Synthesis Approaches for Beta-Amyloid (1-9)
Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the most direct and common method for producing short peptides like beta-amyloid (1-9). This approach allows for precise sequence control and the incorporation of modifications. However, even for a short fragment, the inherent properties of amyloidogenic sequences can present challenges. researchgate.net
The synthesis of amyloidogenic peptides, including fragments like beta-amyloid (1-9), is often complicated by the peptide's tendency to aggregate while still attached to the solid-phase resin. researchgate.netfrontiersin.org This on-resin aggregation can hinder subsequent amino acid couplings and deprotection steps, leading to low yields and purity. The beta-amyloid (1-9) sequence itself, while containing charged residues (Asp, Glu, Arg, His), also possesses hydrophobic residues (Phe) that can contribute to these challenges, especially in "difficult" sequences. researchgate.netresearchgate.net
Optimization strategies are therefore crucial for an efficient synthesis. Key parameters that are often adjusted include:
Resin Selection: The choice of solid support can significantly impact synthesis efficiency. Low-loading resins based on polyethylene (B3416737) glycol (PEG), such as ChemMatrix®, are often used for aggregating sequences as they can improve solvation of the growing peptide chain and reduce inter-chain interactions. researchgate.netrsc.org
Solvent Systems: While N,N-dimethylformamide (DMF) is the standard solvent in SPPS, the use of "chaotropic" or aggregation-disrupting co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be beneficial. rsc.org Some protocols have also explored the use of anisole (B1667542) as a co-solvent to minimize aggregation during synthesis. frontiersin.org
Coupling Reagents: Stronger acylating reagents and elevated temperatures (microwave-assisted SPPS) can be employed to overcome the reduced reactivity of the growing peptide's N-terminus when aggregation occurs. researchgate.netgyrosproteintechnologies.com Microwave heating, for instance, can accelerate coupling and deprotection reactions, often resulting in higher purity crude products. frontiersin.org
Protecting Group Strategy: The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used. frontiersin.org However, for problematic sequences, modifications such as the use of more labile side-chain protecting groups or backbone-protecting strategies like the incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) group on a preceding amino acid can prevent aggregation by disrupting the hydrogen-bonding patterns that lead to β-sheet formation. mdpi.com A manual SPPS synthesis of a similar short fragment, Aβ(9-16), utilized the standard Fmoc/t-butyl strategy, suggesting that for very short fragments, extensive optimization may not always be necessary, though it remains a key consideration. lew.ro
| Parameter | Standard Approach | Optimized Approach for Hydrophobic/Aggregating Peptides | Rationale for Optimization |
|---|---|---|---|
| Solid Support (Resin) | Polystyrene (e.g., Wang, Rink Amide) | PEG-based resins (e.g., ChemMatrix®) or low-loading polystyrene | Improves solvation of the peptide chain, reducing on-resin aggregation. rsc.org |
| Solvents | N,N-dimethylformamide (DMF) | DMF with co-solvents (e.g., DMSO, NMP) or alternative "green" solvents | Disrupts secondary structures and enhances solubility. rsc.org |
| Coupling Conditions | Room Temperature | Elevated Temperature (e.g., Microwave-assisted SPPS) | Increases reaction kinetics to overcome sterically hindered couplings caused by aggregation. frontiersin.org |
| Deprotection Reagent | Piperidine in DMF | Piperidine with additives (e.g., DBU) | Enhances the efficiency of Fmoc group removal from aggregated sequences. rsc.org |
Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide along with truncated and deletion sequences. A rigorous purification and quality control process is therefore mandatory.
Purification: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . frontiersin.org This technique separates the target peptide from impurities based on hydrophobicity.
Pre-treatment: Due to the risk of aggregation in solution, crude beta-amyloid peptides are often pre-treated to ensure they are in a monomeric state before purification. A common procedure involves dissolving the crude peptide in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which breaks down pre-formed aggregates, followed by evaporation. stressmarq.com Alternatively, dissolution in a basic solution, such as aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), can maintain the peptide in a monomeric or oligomeric state that is amenable to purification. mdpi.com
Chromatography Conditions: A C4 or C18 column is typically used with a linear gradient of an organic solvent (usually acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA) added to both phases. frontiersin.org The fractions are monitored by UV absorbance (typically at 214 nm and 280 nm), and those corresponding to the main product peak are collected.
Quality Control: The identity and purity of the collected HPLC fractions must be verified.
Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to confirm that the molecular weight of the purified peptide matches the theoretical mass of beta-amyloid (1-9). frontiersin.orglew.ro
Analytical RP-HPLC: The purity of the final product is assessed by injecting a small sample onto an analytical HPLC column. A single, sharp peak indicates a high degree of purity. frontiersin.org
Amino Acid Analysis: This technique can be used to confirm the amino acid composition and concentration of the final peptide product. frontiersin.org
Optimization of Solid-Phase Peptide Synthesis (SPPS) for Short Hydrophobic Fragments
Recombinant Expression and Production of Beta-Amyloid (1-9) or Chimeric Constructs
While direct chemical synthesis is often preferred for a short nonapeptide, recombinant production offers an alternative, particularly for generating isotopically labeled peptides for structural studies (e.g., NMR). Direct expression of a very short peptide like beta-amyloid (1-9) in a host system like Escherichia coli is generally inefficient due to rapid degradation by cellular proteases.
The standard solution is to produce the peptide as part of a larger chimeric construct or fusion protein . mdpi.combio-conferences.org This strategy involves genetically fusing the beta-amyloid (1-9) sequence to a larger, stable protein partner that enhances expression and stability, and often simplifies purification.
Fusion Partner Selection: Common fusion partners include Glutathione-S-Transferase (GST) and Maltose-Binding Protein (MBP), which have well-established affinity purification methods. Other systems use partners like Onconase, which can be expressed at high levels in insoluble inclusion bodies. wur.nl The formation of inclusion bodies can be advantageous, as it protects the peptide from proteolysis and allows for simple initial isolation. plos.orgnih.gov
Construct Design: The chimeric gene is designed to include a specific protease cleavage site (e.g., for thrombin or TEV protease) or a chemically cleavable linker (e.g., an Asp-Pro sequence which is sensitive to acid) between the fusion partner and the beta-amyloid (1-9) sequence. wur.nlresearchgate.net This allows the target peptide to be released from its carrier protein after purification.
Expression and Purification: The chimeric construct is typically expressed in E. coli BL21(DE3) strains. nih.gov After cell lysis, the fusion protein is purified, often using affinity chromatography corresponding to its tag (e.g., a His-tag or GST-tag). Following purification, the fusion protein is treated with the appropriate protease or chemical agent to cleave off the beta-amyloid (1-9) peptide. A final RP-HPLC step is usually required to separate the liberated peptide from the fusion partner and any uncleaved protein.
Spectroscopic and Biophysical Techniques for Studying Beta-Amyloid (1-9) Aggregation and Structure
Once pure beta-amyloid (1-9) is obtained, its structural properties and propensity to aggregate can be investigated using various biophysical techniques.
The Thioflavin T (ThT) fluorescence assay is a widely used "gold standard" method to monitor the formation of amyloid fibrils in real-time. scispace.com The assay relies on the specific binding of the ThT dye to the cross-β-sheet structure characteristic of amyloid fibrils. nih.gov
Principle: In its free state in solution, ThT exhibits weak fluorescence. Upon binding to amyloid aggregates, its fluorescence emission intensity increases significantly, and the emission maximum undergoes a blue shift. scispace.com This change is the basis for quantifying fibril formation.
Methodology: A solution of monomeric beta-amyloid (1-9) is incubated under conditions that promote aggregation (e.g., specific pH, temperature, and agitation). At various time points, or continuously in a plate reader, a small aliquot of ThT is added to the sample. The fluorescence is measured at an emission wavelength of approximately 482-490 nm with excitation around 440-450 nm. eurogentec.comeurogentec.com The resulting plot of fluorescence intensity versus time typically shows a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). This allows for the determination of key kinetic parameters of fibrillization.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Peptide Concentration | 5 - 50 µM | plos.orgresearchgate.net |
| Thioflavin T Concentration | 10 - 20 µM | plos.orgeurogentec.com |
| Excitation Wavelength (λex) | ~440 nm | eurogentec.comeurogentec.com |
| Emission Wavelength (λem) | ~484 nm | eurogentec.comeurogentec.com |
| Buffer | Phosphate buffer (e.g., 50 mM, pH 7.4) | plos.org |
| Incubation Temperature | 37 °C | nih.gov |
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It is particularly valuable for studying the conformational changes that occur during amyloid aggregation. jasco-global.comjascoinc.com
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different secondary structures (α-helix, β-sheet, random coil) have distinct and characteristic CD spectra in the far-UV region (190-250 nm). nih.gov
Methodology: A CD spectrum of beta-amyloid (1-9) is recorded over time under aggregating conditions. A transition from a spectrum characteristic of a random coil (strong negative peak around 198 nm) to one indicative of a β-sheet structure (a broad negative peak around 217 nm) signifies the formation of amyloid-like aggregates. nih.govacs.org By monitoring the change in the CD signal at a specific wavelength (e.g., 217 nm), the kinetics of this structural transition can be followed. Deconvolution algorithms, such as BeStSel, can be applied to the spectra to estimate the percentage of different secondary structure elements at various stages of aggregation. jasco-global.com
Solid-State Nuclear Magnetic Resonance (ssNMR) for Atomic Resolution Structure
Solid-state Nuclear Magnetic Resonance (ssNMR) has emerged as a powerful technique for determining the atomic-level structure of amyloid fibrils, which are insoluble and non-crystalline, making them unsuitable for traditional X-ray crystallography or solution NMR. pnas.orgosti.gov For Beta-Amyloid (1-9) (Aβ(1-9)), ssNMR provides crucial insights into its conformational properties and its role within the full-length Aβ peptide structure.
Studies on the full-length Aβ(1-40) and Aβ(1-42) peptides have revealed that the N-terminal segment, which includes the (1-9) sequence, is typically characterized by structural disorder. pnas.org Specifically, 2D ssNMR spectra of Aβ(1-40) fibrils show larger linewidths for the N-terminal residues, indicating a high degree of conformational flexibility or disorder. pnas.org This is in contrast to the well-ordered β-sheet structures observed in the core of the fibril. pnas.org
Table 1: ssNMR Findings on the N-Terminal Region of Beta-Amyloid
| Residue Segment | Structural Characteristic | ssNMR Evidence |
| Aβ(1-9) | Structurally disordered/flexible | Larger spectral linewidths pnas.org |
| Aβ(1-2) | Potential for some structural order | Narrower spectral linewidths compared to the rest of the N-terminus nih.gov |
| Aβ(10-22) | Forms β-strand | Characteristic chemical shifts nih.gov |
| Aβ(30-40) | Forms β-strand | Characteristic chemical shifts nih.gov |
Microscopic Techniques for Visualizing Beta-Amyloid (1-9) Assemblies
Transmission Electron Microscopy (TEM) for Fibril Morphology
Transmission Electron Microscopy (TEM) is a key technique for visualizing the morphology of amyloid aggregates. While most TEM studies focus on the full-length Aβ peptides, the insights gained are relevant to understanding the context of the Aβ(1-9) fragment. TEM images of negatively stained Aβ(1-40) fibrils typically show unbranched filaments that can be straight, twisted, or bundled together. pnas.orgpnas.org These fibrils generally have diameters ranging from approximately 8 to 20 nm. pnas.org
TEM, often combined with mass-per-length (MPL) measurements, has been used to characterize different polymorphs of Aβ fibrils. pnas.org For instance, Aβ(1-40) can form fibrils with either two-fold or three-fold symmetry, which appear as "twisted pairs" or "striated ribbons" in TEM images. nih.govpnas.org These structural variations are determined by the packing of the core β-sheets, while the Aβ(1-9) region remains a flexible domain on the fibril surface.
Atomic Force Microscopy (AFM) for Aggregate Topography and Kinetics
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of amyloid aggregates on a substrate, offering insights into their topography and the kinetics of their formation. diva-portal.org AFM studies have been instrumental in characterizing the various species that appear during the aggregation process, from small oligomers to mature fibrils. nih.gov
For Aβ peptides, AFM reveals a heterogeneous population of aggregates. nih.gov On hydrophilic surfaces like mica, Aβ can form globular, pseudomicellar aggregates that can assemble into linear, protofibrillar structures. nih.gov On hydrophobic surfaces such as graphite, Aβ tends to form more uniform, elongated sheets consistent with β-sheet structures. nih.gov While these studies often use full-length Aβ, the behavior of the peptide at interfaces is influenced by all its domains, including the hydrophilic and charged Aβ(1-9) region.
Table 2: AFM Characterization of Beta-Amyloid Aggregates
| Aggregate Type | Typical Dimensions (AFM) | Key Features |
| Monomers/Small Oligomers | Height: ~0.5 - 4 nm biorxiv.org | Small, globular species observed in early aggregation stages. nih.gov |
| Protofibrils | Length: 20-70 nm, Diameter: ~3 nm nih.gov | Elongated, intermediate structures. nih.gov |
| Mature Fibrils | Diameter: ~8-20 nm pnas.org | Long, unbranched filaments with various morphologies (e.g., twisted, straight). pnas.orgpnas.orgpnas.org |
Cellular and Biochemical Assays for Functional Studies in Model Systems
Cell Viability and Toxicity Assays in Neuronal and Glial Cell Cultures
The neurotoxic effects of amyloid-beta peptides are a central area of research. While much of the focus has been on longer Aβ fragments and oligomeric species, the potential role of smaller fragments like Aβ(1-9) is also of interest. Cell viability and toxicity assays are crucial for assessing the impact of these peptides on different cell types in the central nervous system.
Commonly used assays include the MTT assay, which measures the metabolic activity of cells as an indicator of viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells as a marker of cytotoxicity. nih.gov Studies using primary human neurons have shown that intracellular injection of Aβ(1-42) induces significant cell death, whereas Aβ(1-40) is less toxic. rupress.org
Recent research suggests that even monomeric forms of Aβ may exert toxic effects, particularly on glial cells. researchgate.net For instance, Aβ monomers have been shown to affect the viability of human oligodendrocyte cell lines and mouse brain primary mixed-glial cell cultures. researchgate.net This is significant because glial cells, including astrocytes and microglia, play a critical role in brain homeostasis and the response to neurotoxic insults. tandfonline.comnih.gov The Aβ(1-9) fragment, being a part of the full-length peptide, could potentially be involved in these early toxic events, although specific studies focusing solely on the toxicity of Aβ(1-9) are less common. The interaction of Aβ with glial cells can lead to the release of pro-inflammatory cytokines and disrupt glutamate (B1630785) uptake, contributing to synaptic dysfunction. frontiersin.org
Enzyme-Linked Immunosorbent Assays (ELISA) for Detection and Quantification of Fragments
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and reliable method for the detection and quantification of Aβ peptides in various biological samples, including tissue homogenates, cerebrospinal fluid (CSF), and plasma. nih.govresearchgate.net The technique typically employs a sandwich format, where a capture antibody binds to one region of the peptide, and a detection antibody, conjugated to an enzyme, binds to another region.
ELISA kits are available that are specific for different Aβ isoforms, such as Aβ(1-40) and Aβ(1-42). fujifilm.com These assays can be highly specific, utilizing monoclonal antibodies that recognize the C-terminus of the respective peptides. fujifilm.com While ELISAs are not typically designed to specifically quantify the Aβ(1-9) fragment itself, they are crucial for measuring the levels of longer Aβ species from which this fragment might be cleaved. The quantification of Aβ(x-40) and Aβ(x-42), which represent N-terminally truncated or modified peptides, is also possible with certain ELISA kits. fujifilm.com
The sensitivity of ELISA can be enhanced through the use of different detection methods, such as chemiluminescence, which allows for the measurement of very low concentrations of Aβ in samples like plasma. nih.gov More advanced techniques like digital ELISA (e.g., SIMOA) offer even greater sensitivity for detecting low-abundance proteins. frontiersin.org These methods are essential for studying the dynamics of Aβ production and clearance and for identifying potential biomarkers. frontiersin.org
Table 3: Comparison of ELISA Platforms for Aβ Detection
| ELISA Platform | Detection Method | Key Advantage | Typical Application |
| Conventional ELISA | Colorimetric | Widely available, cost-effective | Quantification of Aβ in CSF and tissue homogenates nih.gov |
| Chemiluminescence ELISA | Light emission | High sensitivity | Measurement of low Aβ levels in plasma nih.gov |
| Digital ELISA (SIMOA) | Single-molecule counting | Ultra-high sensitivity | Detection of very low abundance Aβ species frontiersin.org |
Enzymatic Degradation and Clearance Mechanisms Relevant to Beta Amyloid 1 9
Identification of Specific Proteases Capable of Degrading N-Terminal Aβ Fragments
Several proteases, collectively known as Aβ-degrading enzymes (AβDEs), are responsible for the breakdown of Aβ peptides. nih.gov While many studies focus on the degradation of full-length Aβ, these enzymes also play a role in clearing N-terminal fragments. The primary AβDEs are zinc metalloendopeptidases. frontiersin.orgfrontiersin.org
Key proteases involved in the degradation of Aβ, and by extension its N-terminal fragments, include:
Neprilysin (NEP): A major Aβ-degrading enzyme in the brain, NEP is a membrane-bound neutral endopeptidase primarily located at presynaptic neuronal terminals. frontiersin.orgnih.govfrontiersin.org It is capable of degrading both monomeric Aβ(1-40) and Aβ(1-42). nih.gov Given its mechanism of cleaving peptides at various sites, it is implicated in the breakdown of shorter Aβ fragments as well. acs.org Studies have shown that reduced NEP levels or activity, which can occur with aging, may contribute to Aβ accumulation. frontiersin.orgnih.gov
Insulin-degrading enzyme (IDE): This is another significant protease involved in Aβ clearance. biorxiv.org IDE is a cytosolic enzyme that can also be found in the extracellular space, where it interacts with and degrades Aβ monomers. nih.govbiorxiv.org Its ability to degrade various small peptides suggests it can also process N-terminal Aβ fragments.
Endothelin-converting enzyme (ECE): ECE-1 and ECE-2 are metalloproteases known to degrade Aβ peptides. researchgate.net Research indicates that ECEs can cleave Aβ, and their deficiency in mouse models leads to increased brain Aβ levels. nih.gov
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2: Ironically, BACE1, the enzyme that initiates Aβ production, is also capable of cleaving within the Aβ sequence itself. nih.govpnas.org BACE2, a homolog of BACE1, also cleaves within the Aβ region. pnas.orgebi.ac.uk This suggests a role in the processing and degradation of Aβ fragments.
Other Proteases: Additional enzymes such as matrix metalloproteinases (MMPs), plasmin, and cathepsins also contribute to Aβ degradation. frontiersin.orgbiorxiv.org For instance, astrocytes can secrete MMP-2 and MMP-9 to facilitate Aβ clearance. aginganddisease.org
The table below summarizes the primary proteases and their role in Aβ degradation.
| Protease | Type | Primary Location | Role in Aβ Degradation |
| Neprilysin (NEP) | Zinc Metalloendopeptidase | Presynaptic neuronal membranes | Major enzyme for degrading monomeric Aβ. frontiersin.orgnih.gov |
| Insulin-degrading enzyme (IDE) | Zinc Metalloendopeptidase | Cytosol, extracellular space | Degrades Aβ monomers and other small peptides. nih.govbiorxiv.org |
| Endothelin-converting enzyme (ECE) | Metalloprotease | Endosomes | Cleaves Aβ peptides. nih.govresearchgate.net |
| BACE1 / BACE2 | Aspartyl Protease | Cell membrane | Cleaves within the Aβ sequence. nih.govpnas.org |
| Matrix Metalloproteinases (MMPs) | Zinc-dependent endopeptidases | Extracellular matrix | Secreted by astrocytes to promote Aβ clearance. aginganddisease.org |
Cellular Pathways for Beta-Amyloid (1-9) Clearance within the Central Nervous System
The clearance of Aβ fragments from the CNS is not solely dependent on enzymatic degradation but also involves complex cellular uptake and transport mechanisms. en-journal.org Glial cells, including microglia and astrocytes, are the primary players in this process. frontiersin.orgnih.gov
Microglial Clearance: Microglia are the resident immune cells of the brain and are central to clearing cellular debris and pathological proteins like Aβ. aginganddisease.org They are activated in response to Aβ accumulation and eliminate it through phagocytosis. aginganddisease.orgnih.gov This process is mediated by various surface receptors, including Toll-like receptors (TLRs), scavenger receptors, and TREM2. frontiersin.orgaginganddisease.orgfrontiersin.org Once internalized, Aβ fragments are degraded within the lysosomes.
Astrocytic Clearance: Astrocytes are the most abundant glial cells in the CNS and play a multifaceted role in brain homeostasis, including Aβ clearance. frontiersin.orgaginganddisease.org They can internalize and degrade Aβ peptides, a process that can be mediated by the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.orgjneurosci.org Astrocytes also contribute to enzymatic degradation by secreting proteases like MMPs and expressing NEP and IDE. frontiersin.orgaginganddisease.org
Transport across the Blood-Brain Barrier (BBB): A major pathway for Aβ removal from the brain is its transport across the BBB into the peripheral circulation. nih.govfrontiersin.org LRP1, expressed on the abluminal (brain-facing) side of endothelial cells, is a key receptor that binds to Aβ and facilitates its transport out of the brain. nih.govfrontiersin.org Conversely, the receptor for advanced glycation end products (RAGE) can transport Aβ from the circulation into the brain. nih.gov
Glymphatic System: This recently described system facilitates the clearance of interstitial solutes, including Aβ, from the brain parenchyma. en-journal.orgwikipedia.org It involves the flow of cerebrospinal fluid (CSF) along perivascular spaces, mixing with interstitial fluid (ISF), and clearing waste products, which are then drained into the lymphatic system. en-journal.org This bulk-flow mechanism is particularly active during sleep. wikipedia.org
The following table outlines the main cellular clearance pathways for Aβ in the CNS.
| Clearance Pathway | Primary Cells/Structures Involved | Mechanism | Key Receptors/Proteins |
| Microglial Phagocytosis | Microglia | Internalization and lysosomal degradation of Aβ. aginganddisease.orgnih.gov | TLRs, Scavenger Receptors, TREM2, CD33. aginganddisease.orgfrontiersin.org |
| Astrocytic Clearance | Astrocytes | Uptake and degradation; secretion of Aβ-degrading enzymes. frontiersin.orgaginganddisease.orgfrontiersin.org | LRP1, MMPs, NEP, IDE. frontiersin.orgaginganddisease.orgjneurosci.org |
| Blood-Brain Barrier Transport | Endothelial cells | Receptor-mediated transport from brain to blood. nih.govfrontiersin.org | LRP1 (efflux), RAGE (influx). nih.govfrontiersin.org |
| Glymphatic Clearance | Perivascular spaces, CSF, ISF | Bulk flow of interstitial fluid to clear solutes. en-journal.orgwikipedia.org | Aquaporin-4 |
Modulators of Clearance Pathways and their Impact on Beta-Amyloid (1-9) Levels in Experimental Systems
The efficiency of Aβ clearance pathways can be influenced by various factors, and modulating these pathways is a key therapeutic strategy under investigation.
Modulation of Aβ-Degrading Enzymes:
NEP Modulation: Overexpression of NEP in the brains of AD mouse models has been shown to reduce Aβ levels, decrease plaque formation, and improve cognitive function. nih.govnih.gov Conversely, inhibition of NEP can exacerbate Aβ pathology. frontiersin.org The neuropeptide somatostatin (B550006) has been found to increase NEP activity, and experimental therapies using somatostatin analogues that can cross the BBB have shown enhanced degradation of Aβ42 in the hippocampus of transgenic mice. thno.org
Modulation of Cellular Uptake and Transport:
LRP1 Modulation: The function of LRP1 is critical for Aβ clearance. Its expression can be downregulated in AD. frontiersin.org Deletion of LRP1 in astrocytes in mouse models impairs Aβ clearance and worsens pathology. jneurosci.org LRP1 is subject to shedding from the cell surface by proteases like ADAM10. Inhibition of ADAM10 has been shown to reduce LRP1 shedding, which in turn enhances Aβ clearance across the BBB in experimental models. d-nb.info
Astrocyte-Microglia Communication: Communication between glial cells can modulate clearance. For example, astrocyte-derived interleukin-3 (IL-3) can signal microglia to increase their clustering around Aβ plaques and enhance their phagocytic activity, leading to improved Aβ clearance in mouse models. aginganddisease.orgmdpi.com
Experimental findings on the modulation of Aβ clearance are summarized below.
| Modulator Type | Target | Experimental Approach | Observed Impact on Aβ Levels |
| Genetic Overexpression | Neprilysin (NEP) | Lentiviral gene transfer of NEP in APP/PS1 mice. nih.gov | Reduced Aβ levels, attenuated amyloid load, and improved spatial orientation. nih.gov |
| Pharmacological Agonism | Neprilysin (NEP) | Intravenous injection of a brain-penetrating somatostatin (SST) analogue in APPswe mice. thno.org | Increased neprilysin levels and decreased Aβ42 in the hippocampus. thno.org |
| Pharmacological Inhibition | ADAM10 | Acute treatment with ADAM10 inhibitor GI254023X in an AD mouse model. d-nb.info | Reduced LRP1 shedding and decreased soluble and insoluble brain Aβ levels. d-nb.info |
| Genetic Knockout | LRP1 | Conditional knockout of Lrp1 in astrocytes of APP/PS1 mice. jneurosci.org | Impaired Aβ clearance and exacerbated Aβ accumulation. jneurosci.org |
Conceptual Research Directions and Future Investigation of Beta Amyloid 1 9
Elucidating the Specific Physiological Significance of Beta-Amyloid (1-9) in In Vivo Models
While the full-length amyloid-beta peptide is increasingly recognized for its potential physiological roles, the specific functions of the Aβ(1-9) fragment remain largely unexplored. Research suggests that soluble Aβ is involved in regulating synaptic plasticity and memory, potentially acting as a positive modulator at low concentrations and becoming detrimental with prolonged exposure or higher concentrations. frontiersin.orgen-journal.orggenscript.com Studies have shown that Aβ can enhance learning and memory, and blocking endogenous Aβ can impair these processes in healthy young animals. researchgate.netresearchgate.net Furthermore, Aβ is implicated in neuroprotection, antimicrobial activity, and promoting recovery from brain injury. frontiersin.orgen-journal.orgmdpi.com
A crucial future direction is to determine whether the Aβ(1-9) fragment contributes to or independently possesses these physiological functions. Its generation through APP processing suggests a potential biological purpose. abcam.com Future investigations should utilize sophisticated in vivo models, such as genetically modified mice or viral vector systems, to specifically express or inhibit the Aβ(1-9) fragment. This would allow researchers to dissect its unique contribution to synaptic function, learning, and neuronal health, separate from the effects of longer Aβ peptides.
Key Research Questions:
Does endogenous Aβ(1-9) modulate synaptic transmission and long-term potentiation (LTP) in the hippocampus? researchgate.net
Can Aβ(1-9) exert neuroprotective effects against excitotoxicity or oxidative stress in vivo?
Does the Aβ(1-9) fragment play a role in the brain's innate immune response, similar to the proposed antimicrobial function of full-length Aβ? mdpi.com
Role of Beta-Amyloid (1-9) in Seeding or Modulating the Aggregation of Longer Aβ Peptides
The aggregation of Aβ peptides is a nucleation-dependent process, where the formation of a "seed" is the rate-limiting step that accelerates the formation of larger aggregates and fibrils. frontiersin.org This seeding process is considered a central event in the pathogenesis of Alzheimer's disease. pnas.orgoup.com While the core of amyloid fibrils is formed by hydrophobic sequences found in longer Aβ peptides, the N-terminal region, including residues 1-9, is known to be disordered and not part of the stable fibril core. plos.orgacs.org In fact, the omission of residues 1-9 from Aβ(1-40) does not prevent the peptide from forming amyloid fibrils. medchemexpress.com
Future research must clarify the precise role of the unmodified Aβ(1-9) fragment. It is critical to investigate whether it can act as a seed to initiate aggregation, an inhibitor that blocks fibril elongation by capping growing ends, or a modulator that alters the morphology and toxicity of the resulting aggregates.
Table 1: Investigating the Modulatory Role of Aβ(1-9) on Fibrillation
| Experimental Approach | Objective | Potential Outcomes |
| Thioflavin T (ThT) Fluorescence Assay | To monitor the kinetics of Aβ(1-40)/Aβ(1-42) aggregation in the presence of varying concentrations of Aβ(1-9). pnas.org | Determine if Aβ(1-9) accelerates (seeds), delays (inhibits), or has no effect on the lag phase and elongation rate of fibril formation. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of Aβ aggregates formed in the presence and absence of Aβ(1-9). pnas.org | Assess if Aβ(1-9) alters fibril structure, promotes the formation of non-fibrillar oligomers, or leads to amorphous aggregates. |
| Seed-Induced Aggregation | To determine if pre-aggregated Aβ(1-9) can act as a template to seed the polymerization of monomeric Aβ(1-42). frontiersin.orgpnas.org | Establish whether Aβ(1-9) can form competent seeds for pathological aggregation. |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of Aβ(1-9) to monomeric, oligomeric, and fibrillar forms of Aβ(1-42). | Elucidate the specific species of longer Aβ peptides that Aβ(1-9) interacts with, providing mechanistic insight into its modulatory role. |
Computational Modeling and Simulation of Beta-Amyloid (1-9) Structure, Dynamics, and Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the conformational dynamics and interactions of peptides at an atomic level. tandfonline.comfrontiersin.org Such approaches are indispensable for studying intrinsically disordered peptides like Aβ(1-9), whose structural flexibility defies traditional structural biology techniques. A combined MD and NMR study has previously been applied to investigate the structure of the Aβ(1-9) fragment. diva-portal.org
Future computational studies should focus on several key areas:
Conformational Ensemble: Extensive simulations can map the complete conformational landscape of monomeric Aβ(1-9) in solution, identifying transient secondary structures or preferred conformations that may be important for its biological function or interactions.
Interaction with Longer Aβ Peptides: MD simulations can model the transient binding of Aβ(1-9) to monomers or oligomers of Aβ(1-42). This can reveal the specific residues involved in the interaction and explain how Aβ(1-9) might modulate aggregation, for instance, by blocking key hydrophobic regions or salt bridges necessary for fibril formation. plos.org
Membrane Interactions: Investigating how Aβ(1-9) interacts with different lipid bilayer models can shed light on its potential role in modulating the membrane-associated aggregation of longer Aβ peptides or its own physiological functions at the cell surface. jst.go.jp
Probe Design: Computational docking and simulation can be used to rationally design small molecules or peptidomimetics that bind specifically to the Aβ(1-9) region, accelerating the development of new diagnostic or therapeutic tools. researchgate.netscholarpedia.org
Table 2: Computational Approaches for Investigating Aβ(1-9)
| Computational Method | Research Application | Scientific Insight Gained |
| All-Atom Molecular Dynamics (MD) | Simulate the behavior of Aβ(1-9) in explicit water to map its structural dynamics and flexibility. plos.orgnih.gov | Characterization of the peptide's intrinsic disorder and identification of transient, short-lived structures. |
| Replica Exchange MD (REMD) | Enhance conformational sampling to overcome energy barriers and build a comprehensive map of the Aβ(1-9) energy landscape. mdpi.com | More accurate determination of the relative populations of different conformational states. |
| Protein-Protein Docking | Predict the binding modes between Aβ(1-9) and longer Aβ peptides (e.g., Aβ(1-42)). frontiersin.org | Generation of structural hypotheses for how Aβ(1-9) may interfere with or promote oligomerization. |
| Metadynamics | Explore the free energy surface of Aβ(1-9) binding to a target, such as a lipid membrane or a larger Aβ oligomer. tandfonline.com | Quantify the thermodynamics of interaction and identify the most stable binding configurations. |
Q & A
Q. What experimental strategies are commonly employed to reduce beta-amyloid (1-9) accumulation in Alzheimer’s disease models?
Strategies focus on three mechanisms: (1) decreasing production via secretase inhibitors (e.g., BACE1 or gamma-secretase inhibitors) to alter APP cleavage; (2) preventing aggregation using small molecules or antibodies; and (3) enhancing clearance via immunotherapy (e.g., active vaccines generating anti-beta-amyloid antibodies). Methodological validation includes transgenic animal models and pharmacokinetic profiling .
Q. How do genetic factors like APOE variants influence beta-amyloid (1-9) dynamics?
APOEε4 carriers show increased beta-amyloid production and reduced clearance, correlating with higher plaque burden. Conversely, APOEε2 is linked to lower amyloidogenic APP processing. Genome-wide studies highlight genes like BACE1 and PSEN1/2, which regulate secretase activity and APP cleavage .
Q. What frameworks guide hypothesis-driven research design for beta-amyloid studies?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For clinical studies, PICO (Population, Intervention, Comparison, Outcome) defines variables. Example: Testing BACE1 inhibitor efficacy (intervention) on CSF beta-amyloid levels (outcome) in early-stage AD patients (population) versus placebo (comparison) .
Advanced Research Questions
Q. How do contradictory findings on beta-amyloid (1-9) toxicity inform mechanistic studies?
Discrepancies arise from monomeric vs. oligomeric forms: monomers may have synaptic roles, while oligomers disrupt membrane integrity. Advanced methods include single-molecule imaging (e.g., cryo-EM) to resolve structural heterogeneity and SILK (stable isotope labeling kinetics) to track turnover rates in vivo .
Q. What experimental approaches validate beta-amyloid (1-9)-receptor interactions in neuronal membranes?
Advanced microscopy (e.g., super-resolution or atomic force microscopy) visualizes real-time interactions between beta-amyloid and receptors (e.g., NMDA-R, PrP<sup>C</sup>). Co-immunoprecipitation and Förster resonance energy transfer (FRET) quantify binding affinities and downstream signaling disruptions .
Q. How can pharmacokinetic modeling resolve beta-amyloid (1-9) turnover discrepancies in human cohorts?
Compartmental models fitted to longitudinal ADNI data estimate production/clearance rates. Challenges include reconciling SILK-derived short-term kinetics (hours) with PET/MRI biomarkers (years). Bayesian hierarchical models account for inter-individual variability and APOE status .
Q. What methodologies address low beta-amyloid (1-9) detection limits in biofluids?
Immunoassays (e.g., SIMOA) achieve pg/mL sensitivity for CSF/blood. For matrix effects, standard addition methods with serial dilutions (e.g., 1:5 in PBS) improve accuracy. Mass spectrometry (e.g., LC-MS/MS) differentiates isoforms (1-40 vs. 1-42 vs. 1-9) using signature peptides .
Q. How do complement activation pathways mediate beta-amyloid (1-9) neurotoxicity?
In vitro, beta-amyloid binds C1q to activate the classical complement cascade, triggering membrane attack complex (MAC) formation. In situ, immunohistochemistry shows co-localization of complement proteins (C3, C5b-9) with amyloid plaques. Knockout models (e.g., C3-/−) validate reduced neurodegeneration .
Methodological Considerations
Q. What statistical methods are critical for analyzing beta-amyloid (1-9) data heterogeneity?
Multivariate regression adjusts for covariates (age, APOE, sex). Mixed-effects models handle longitudinal data. Machine learning (e.g., random forests) identifies amyloid-associated biomarkers in multi-omics datasets. Sensitivity analyses test robustness against missing data .
Q. How are transgenic models optimized for beta-amyloid (1-9) studies?
APP/PS1 mice express human mutant APP/PS1 to recapitulate amyloidosis. Limitations include incomplete tau pathology; thus, cross-breeding with tau transgenic lines (e.g., 3xTg-AD) improves translational relevance. In vivo SILK and microdialysis validate target engagement of anti-amyloid therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
